molecular formula C9H11N3 B1491364 6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine CAS No. 1248387-57-6

6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Cat. No.: B1491364
CAS No.: 1248387-57-6
M. Wt: 161.2 g/mol
InChI Key: TYUNQNSQRGBPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the ring. This compound features an ethyl group at the 6th position and a prop-2-yn-1-yl group at the nitrogen atom of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine typically involves the following steps:

  • Formation of Pyrimidin-4-amine: The starting material, pyrimidin-4-amine, can be synthesized through the reaction of guanidine with an appropriate β-dicarbonyl compound.

  • Ethylation: The pyrimidin-4-amine undergoes ethylation at the 6th position using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

  • Amination: The ethylated pyrimidin-4-amine is then reacted with prop-2-yn-1-ylamine under suitable conditions to introduce the prop-2-yn-1-yl group at the nitrogen atom.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrimidin-4-one derivatives.

  • Reduction Products: Reduced pyrimidin-4-amine derivatives.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to understand the interactions of pyrimidine derivatives with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine: The compound .

  • 6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-2-amine: Similar structure but with the amine group at a different position on the pyrimidine ring.

  • 6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-5-amine: Another positional isomer with the amine group at the 5th position.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its positional isomers. The presence of the ethyl group and the prop-2-yn-1-yl group at specific positions can lead to distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-N-prop-2-ynylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-3-5-10-9-6-8(4-2)11-7-12-9/h1,6-7H,4-5H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUNQNSQRGBPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 3
6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-ethyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.